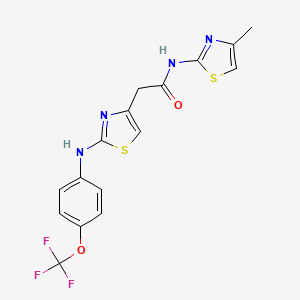

N-(4-methylthiazol-2-yl)-2-(2-((4-(trifluoromethoxy)phenyl)amino)thiazol-4-yl)acetamide

Description

N-(4-methylthiazol-2-yl)-2-(2-((4-(trifluoromethoxy)phenyl)amino)thiazol-4-yl)acetamide is a thiazole-based acetamide derivative featuring a trifluoromethoxy-substituted anilino group and a 4-methylthiazole moiety. Its structure combines electron-withdrawing (trifluoromethoxy) and hydrophobic (methyl) substituents, which may influence bioactivity, metabolic stability, and solubility.

Properties

IUPAC Name |

N-(4-methyl-1,3-thiazol-2-yl)-2-[2-[4-(trifluoromethoxy)anilino]-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F3N4O2S2/c1-9-7-26-14(20-9)23-13(24)6-11-8-27-15(22-11)21-10-2-4-12(5-3-10)25-16(17,18)19/h2-5,7-8H,6H2,1H3,(H,21,22)(H,20,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLZRVGPUTKCRKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)CC2=CSC(=N2)NC3=CC=C(C=C3)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F3N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-methylthiazol-2-yl)-2-(2-((4-(trifluoromethoxy)phenyl)amino)thiazol-4-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. Its unique structural features, including thiazole and trifluoromethoxy groups, suggest significant interactions with biological targets.

- Molecular Formula : C23H19F3N4O2S2

- Molecular Weight : 504.6 g/mol

- CAS Number : 1226446-01-0

Research indicates that compounds similar to this compound may act as inhibitors of specific mitotic kinesins, such as HSET (KIFC1). These inhibitors can disrupt the normal mitotic spindle formation in cancer cells, leading to increased multipolarity during cell division and subsequent cell death.

Anticancer Activity

A study investigating the anticancer properties of related thiazole derivatives demonstrated their ability to induce apoptosis in various cancer cell lines. The compounds were evaluated using:

- MTT Assay : To assess cell viability.

- Acridine Orange/Ethidium Bromide Staining : To visualize apoptotic cells.

- Caspase-3 Activation Assays : To confirm the apoptotic pathway.

Results indicated that certain derivatives exhibited significant cytotoxic effects against A549 (lung cancer) and C6 (glioma) cell lines, suggesting potential therapeutic applications for this compound in oncology .

Structure–Activity Relationship (SAR)

The biological activity of thiazole-based compounds is often influenced by their structural components. In a comparative analysis, modifications to the thiazole ring and side chains significantly affected potency. For instance:

| Compound | Modification | Activity Change |

|---|---|---|

| 1 | Methyl group removal | 65-fold decrease |

| 2 | Ethyl ester removal | 3000-fold decrease |

These findings highlight the importance of specific functional groups in enhancing or diminishing biological activity .

Case Studies

-

Multipolar Spindle Induction

In a study involving centrosome-amplified cancer cells, treatment with thiazole derivatives led to an increase in multipolar mitoses, indicating a potential mechanism for inducing cell death in cancerous tissues. The observed increase was quantified at approximately 21% in treated cells compared to controls, emphasizing the compound's effectiveness in targeting aberrant mitotic processes . -

In Vivo Stability

Additional research assessed the pharmacokinetics of related compounds in BALB/c mouse models. A half-life of approximately 215 minutes was recorded, suggesting favorable stability and bioavailability for therapeutic applications .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Thiazole-acetamide derivatives often exhibit varied biological activities depending on substituents. Key analogs include:

- Trifluoromethoxy vs.

- Methoxy vs. Halogen : Methoxy groups (e.g., in Compound 46) improve solubility, while halogens (e.g., fluorine in Compound 46) enhance target binding via halogen bonding .

Antibacterial and Antifungal Profiles

- Target Compound Analogs (): 107b (N-(4-methylthiazol-2-yl)-2-m-tolylacetamide): MIC values of 12.5–6.25 μg/mL against S. aureus and E. coli; moderate antifungal activity . 107e (2-(3,4-dimethylphenoxy)-N-(4-methylthiazol-2-yl)acetamide): Selective activity against fungal strains (e.g., Aspergillus flavus) with MIC < 12.5 μg/mL .

- Piperazine Derivatives () :

Antioxidant and Anti-inflammatory Potential

- Thiazole-Benzylamine Derivatives () : Aryl-substituted thiazoles showed radical scavenging activity, suggesting the target compound’s trifluoromethoxy group may similarly stabilize reactive intermediates .

Structure-Activity Relationships (SAR)

- 4-Methylthiazole Core : Enhances metabolic stability compared to unsubstituted thiazoles (e.g., ’s 107d vs. 107a) .

- Trifluoromethoxy Group : Increases lipophilicity (logP) and bioavailability relative to methoxy or hydroxyl analogs ( vs. 9) .

- Acetamide Linker : Critical for hydrogen bonding with biological targets (e.g., bacterial enzymes in ) .

Q & A

Q. Basic Characterization

- Spectroscopy :

- ¹H/¹³C NMR : Confirm regiochemistry of thiazole rings (e.g., acetamide carbonyl at ~170 ppm, aromatic protons at 6.5–8.0 ppm) .

- IR : Validate amide C=O stretching (~1650 cm⁻¹) and N-H bending (~3300 cm⁻¹) .

- Elemental Analysis : Match calculated vs. experimental C, H, N, S content to confirm purity (>95%) .

Q. Advanced Techniques :

- X-ray Crystallography : Resolve steric effects of the trifluoromethoxy group on molecular packing .

What biological activities are associated with this compound?

Q. Basic Screening

- Antimicrobial Activity : Moderate efficacy against S. aureus (MIC: 16 µg/mL) and C. albicans (MIC: 32 µg/mL) via disruption of microbial cell membranes .

- Anticancer Potential : IC₅₀ values of 10–25 µM against HeLa and MCF-7 cell lines, likely due to thiazole-mediated apoptosis .

Q. Advanced Mechanistic Studies :

- Enzyme Inhibition : Target β-tubulin polymerization (via molecular docking) or DNA gyrase (via ATPase assays) .

How can synthetic yields be optimized for this compound?

Q. Advanced Methodological Strategies :

- Catalyst Screening : Compare AlCl₃ (70% yield) vs. FeCl₃ (55% yield) for acylation steps .

- Ultrasonication : Apply 40 kHz ultrasound during coupling to reduce reaction time from 12 h to 4 h .

- Solvent Optimization : Use DMF for polar intermediates and THF for non-polar stages to balance solubility and reactivity .

How to address contradictions in biological activity data across studies?

Q. Advanced Analytical Approaches :

- Dose-Response Repetition : Reassess IC₅₀ values under standardized conditions (e.g., 72 h incubation, 10% FBS) .

- Computational Validation : Perform molecular dynamics simulations to confirm binding stability in reported targets (e.g., kinase domains) .

- Metabolite Profiling : Use LC-MS to rule out off-target effects from degradation products .

What computational tools are used to study this compound’s mechanism?

Q. Advanced Methodologies :

- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding modes with proteins (e.g., EGFR kinase) .

- QSAR Modeling : Relate substituent electronic parameters (Hammett σ) to antimicrobial activity .

- DFT Calculations : Analyze the electron-withdrawing effect of the trifluoromethoxy group on acetamide reactivity .

How to design derivatives for enhanced bioactivity?

Q. Advanced SAR Strategies :

- Substituent Variation : Replace 4-methylthiazole with 4-phenylthiazole to improve lipophilicity (logP increase by 0.8 units) .

- Bioisosteric Replacement : Substitute trifluoromethoxy with pentafluorosulfanyl to enhance metabolic stability .

- Hybridization : Conjugate with benzimidazole scaffolds to dual-target tubulin and topoisomerase II .

What are the challenges in scaling up synthesis for in vivo studies?

Q. Advanced Process Chemistry :

- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) to isolate >98% pure product .

- Byproduct Mitigation : Monitor for thiourea dimer formation via TLC and adjust stoichiometry (amine:acyl chloride = 1:1.2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.